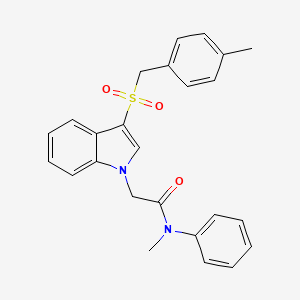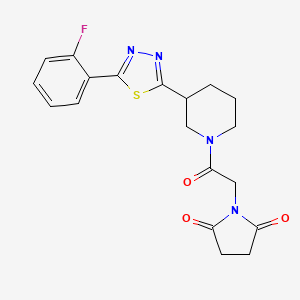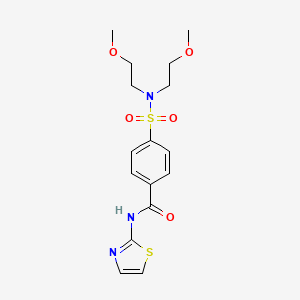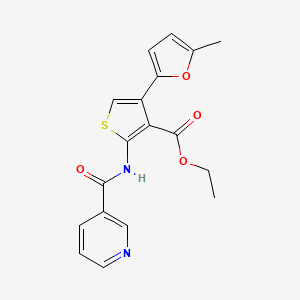
4-(phenylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(phenylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality 4-(phenylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(phenylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Compounds with 1,3,4-oxadiazole and phenylsulfonyl groups have been extensively explored for their anticancer properties. Research by Ravichandiran et al. (2019) demonstrated that certain naphthoquinone derivatives containing a phenylaminosulfanyl moiety exhibit potent cytotoxic activity against various human cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds were found to induce apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial and Antitubercular Agents
Sulfonyl derivatives, especially those integrated with 1,3,4-oxadiazole and thiazole moieties, have shown significant antimicrobial and antitubercular activities. Kumar et al. (2013) synthesized a series of sulfonyl derivatives that displayed moderate to significant antibacterial and antifungal activities, with some compounds being identified as excellent antitubercular molecules against Mycobacterium tuberculosis H37Rv (Kumar et al., 2013).
Enzyme Inhibition for Drug Design
The structural motif of 1,3,4-oxadiazole, particularly when combined with sulfonyl groups, has been associated with potent urease inhibition. Nazir et al. (2018) detailed the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating strong in vitro inhibitory potential against the urease enzyme. This suggests their relevance in designing therapeutic agents targeting specific enzymatic pathways (Nazir et al., 2018).
Advanced Material Applications
Beyond pharmaceutical applications, compounds featuring phenylsulfonyl and oxadiazole groups may contribute to the development of advanced materials. For instance, Chen et al. (2006) explored the synthesis of novel side-chain-sulfonated polyimides, demonstrating their potential in creating flexible and tough membranes with high mechanical strength and proton conductivity, pertinent to fuel cell technologies (Chen et al., 2006).
Antibacterial Activity Against Plant Pathogens
Sulfone derivatives with 1,3,4-oxadiazole moieties have also been investigated for their antibacterial activities against plant pathogens. Shi et al. (2015) reported that certain sulfone derivatives exhibited good antibacterial activities against rice bacterial leaf blight, indicating their potential in agricultural applications (Shi et al., 2015).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-20(11-6-14-30(27,28)19-9-2-1-3-10-19)23-22-25-24-21(29-22)18-13-12-16-7-4-5-8-17(16)15-18/h1-3,9-10,12-13,15H,4-8,11,14H2,(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYUCQAAOPBYHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B2354623.png)
![5-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354624.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2354625.png)




![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)
![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)

